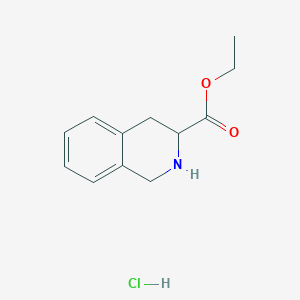

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLWWGAFDIKVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424950 | |

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57980-74-2 | |

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Step

| Reagents | Conditions | Notes |

|---|---|---|

| Phenylaniline | Formaldehyde (37% w/v), HCl | Reflux at boiling temperature for 4 hours |

| Formaldehyde | Concentrated HCl | Creates acidic medium for cyclization |

| Temperature | Ambient (after reflux) | Precipitation occurs during cooling |

Esterification Step

| Reagents | Conditions | Notes |

|---|---|---|

| Methanol | Ice bath cooling | Solvent for esterification |

| Thionyl Chloride | Reflux for 4 hours | Converts carboxylic acid to ethyl ester |

| Diethyl Ether | Trituration of solid residue | Purifies final product |

Alternative Methods

Racemic and Optically Active Preparations

An alternative approach involves the use of racemic or enantiomerically pure D- or L-phenylalanine derivatives:

- Phenylalanine derivatives are cyclized with formaldehyde and hydrochloric acid at boiling heat.

- This method avoids some disadvantages of the traditional synthesis route but requires additional purification steps to separate diastereomers.

Yield and Purity Considerations

The reported yield for the synthesis process is approximately 23.2 g from a starting material quantity of phenylaniline (40 g). Purity can be enhanced through:

- Chromatographic separation using silica gel columns.

- Washing steps with sodium bicarbonate and saturated sodium chloride solutions.

Key Observations from NMR Analysis

NMR spectroscopy confirms the chemical structure and purity of the synthesized compound:

- Peaks corresponding to ethyl ester groups and tetrahydroisoquinoline framework are observed.

- The presence of hydrochloride salt is verified through characteristic shifts in proton spectra.

Summary Table: Preparation Steps

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Cyclization | Phenylaniline + Formaldehyde + HCl | Reflux (boiling) + ambient cooling | Tetrahydroisoquinoline-3-carboxylic acid |

| Esterification | Methanol + Thionyl Chloride | Ice bath + reflux | Ethyl tetrahydroisoquinoline carboxylate hydrochloride |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve alkyl halides under basic conditions .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H16ClNO2

- Molecular Weight : 241.71 g/mol

- IUPAC Name : Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride

- CAS Number : 15912-56-8

The compound features a tetrahydroisoquinoline structure, a significant scaffold in medicinal chemistry known for its diverse biological activities. Its unique properties stem from the combination of the ethyl ester and hydrochloride functionalities, which enhance its reactivity and potential applications in drug development and synthesis.

Chemistry

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the construction of complex organic molecules and natural products. The compound is particularly valuable for synthesizing various alkaloids and pharmaceuticals due to its structural versatility.

Biology

In biological research, this compound is investigated for its potential therapeutic effects. Studies have shown that it can act as an inhibitor in several biochemical pathways. For instance:

- Modulation of Receptors : this compound interacts with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and glucose homeostasis .

- Protein-Tyrosine Phosphatase Inhibition : It has been demonstrated to inhibit Protein-Tyrosine Phosphatase 1B (PTP-1B), enhancing insulin signaling pathways.

Medicine

The compound is being explored for its potential applications in treating neurological disorders. Its ability to modulate neurotransmission pathways positions it as a candidate for drug development targeting conditions such as depression and anxiety.

Industrial Applications

In the chemical industry, this compound is used as an intermediate in the production of fine chemicals and agrochemicals. Its role as a precursor in various synthesis processes makes it essential for developing new materials and compounds.

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound possesses neuroprotective properties by reducing oxidative stress in neuronal cells. The findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Antidiabetic Activity

Research indicated that the compound enhances insulin sensitivity through PTP-1B inhibition in diabetic models. This effect highlights its therapeutic potential for managing type 2 diabetes mellitus.

Mechanism of Action

The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level . The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

(i) Positional Isomerism

- Ethyl 1,2,3,4-Tetrahydroisoquinoline-1-carboxylate Hydrochloride (CAS: 103733-33-1) differs in ester position (C1 vs. C3). This alters electronic distribution and receptor binding, reducing PPAR affinity compared to the C3 derivative .

- Methyl (3S)-5-Chloro-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate Hydrochloride introduces chirality and a chlorine atom, enhancing selectivity for dopamine receptors .

(ii) Salt Forms and Solubility

- Hydrochloride salts (e.g., Ethyl THIQ-3-carboxylate HCl) exhibit superior aqueous solubility compared to free bases (e.g., 1,2,3,4-Tetrahydroisoquinoline), critical for drug formulation .

- Ethyl 6-Hydroxy-THIQ-3-carboxylate HCl combines HCl salt and hydroxyl group, achieving dual solubility enhancement .

Table 2: Comparative Pharmacological Data

Key Insights:

- Substituent Effects : Chlorine or hydroxyl groups improve target specificity but may reduce blood-brain barrier penetration compared to unsubstituted THIQs .

- Ester Groups : Ethyl esters balance lipophilicity and metabolic stability, making them preferable over methyl (too polar) or tert-butyl (too bulky) variants in prodrug design .

Biological Activity

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (ETHIC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

ETHIC has the molecular formula and a molecular weight of approximately 241.71 g/mol. It is classified as a hydrochloride salt of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which contributes to its unique pharmacological properties. The isoquinoline structure is known for its role in various biological activities and serves as a scaffold for numerous alkaloids.

Target Interactions

ETHIC acts primarily through its interactions with various biomolecules, particularly receptors involved in neurotransmission and metabolic regulation. Key targets include:

- Peroxisome Proliferator-Activated Receptors (PPARs) : ETHIC has been shown to modulate PPAR activity, influencing lipid metabolism and glucose homeostasis.

- Protein-Tyrosine Phosphatase 1B (PTP-1B) : The compound inhibits PTP-1B activity, enhancing insulin signaling pathways.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Cell Signaling : ETHIC modulates intracellular signaling pathways that regulate gene expression related to metabolism and inflammation.

- Neurotransmitter Systems : It interacts with dopamine and serotonin receptors, suggesting potential applications in neuropharmacology .

Neuroprotective Effects

Research indicates that ETHIC may possess neuroprotective properties. It has been implicated in the modulation of neurotransmitter systems that are critical for cognitive functions and mood regulation. Studies have shown that it can influence neuronal survival and function under stress conditions .

Anti-inflammatory Properties

ETHIC's ability to activate PPARs suggests it may exert anti-inflammatory effects. By modulating gene expression related to inflammation, it could potentially be beneficial in treating inflammatory diseases .

Pharmacokinetics

ETHIC is stable under standard laboratory conditions but should be stored in a dark place at temperatures between 2-8°C to maintain its integrity. Its pharmacokinetic profile indicates efficient absorption and distribution within biological systems, making it suitable for further therapeutic exploration.

Case Studies and Research Findings

Several studies have highlighted the biological significance of ETHIC:

- Study on Cellular Effects : A study demonstrated that ETHIC influences cellular metabolism by activating PPARγ, leading to increased glucose uptake in adipocytes.

- Neuropharmacological Investigation : In vitro studies indicated that ETHIC enhances the viability of neuronal cells under oxidative stress conditions, suggesting potential use as a neuroprotective agent .

- Metabolic Regulation : Research found that ETHIC effectively lowers blood glucose levels in diabetic animal models by enhancing insulin sensitivity through PTP-1B inhibition.

Q & A

Q. What are the standard synthetic routes for Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?

The compound is typically synthesized via esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. A common method involves refluxing the acid in anhydrous ethanol with catalytic sulfuric acid (H₂SO₄) for 18 hours, followed by neutralization and extraction with ethyl acetate. The hydrochloride salt is formed by treating the free base with HCl or via recrystallization from methanol-diethyl ether . For derivatives, alkylation at the nitrogen can be achieved using sodium hydride (NaH) and alkyl halides in DMF at 60°C, as demonstrated in analogous syntheses .

Q. How is the compound characterized to confirm structural integrity and purity?

Characterization typically employs a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and esterification.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- Melting Point Analysis : Decomposition points (e.g., 248–250°C) are compared to literature values .

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity during synthesis .

Advanced Research Questions

Q. How can enantiomeric intermediates be resolved during synthesis?

Enantiomer separation is critical for pharmaceutical applications. Two methods are widely used:

- Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases isolates diastereomers with high purity .

- Optical Resolution with Tartaric Acid : Racemic mixtures are treated with (+)-tartaric acid to form diastereomeric salts, which are separated via crystallization. The resolved enantiomer is then regenerated using a base .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Key parameters include:

- Temperature Control : Reflux conditions (e.g., 60–80°C) enhance reaction rates while minimizing side reactions .

- Catalyst Selection : NaH or K₂CO₃ facilitates alkylation or transesterification steps .

- Solvent Choice : Polar aprotic solvents like DMF improve solubility for alkylation, while toluene is optimal for transesterification .

- Workup Procedures : Neutralization with NaHCO₃ and brine washing reduce acid impurities .

Q. What role does this compound play in synthesizing pharmaceutical agents?

It serves as a key intermediate in angiotensin-converting enzyme (ACE) inhibitors (e.g., quinapril) and muscarinic receptor antagonists (e.g., solifenacin). For example:

- Quinapril Synthesis : The ethyl ester undergoes transesterification with (3S)-quinuclidinol under basic conditions to form the final drug .

- Solifenacin Synthesis : Alkylation of the tetrahydroisoquinoline core with ethyl chloroformate, followed by enantioselective transesterification, yields the active pharmaceutical ingredient .

Q. How are stability and storage conditions determined for this hydrochloride salt?

- Stability Studies : Accelerated degradation tests (e.g., exposure to heat, light, humidity) identify decomposition pathways.

- Storage Recommendations : The compound is stored in airtight containers under dry, inert conditions to prevent hydrolysis of the ester group .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported melting points: How should researchers validate data?

Literature values for the hydrochloride salt range from 248–250°C to 261°C. These variations arise from differences in recrystallization solvents (e.g., methanol-diethyl ether vs. chloroform-diethyl ether). Researchers should replicate conditions from authoritative sources and cross-validate with spectroscopic data .

Q. Conflicting yields in alkylation reactions: What factors contribute to variability?

Yields depend on:

- Reagent Purity : Impurities in NaH or alkyl halides reduce efficiency.

- Moisture Control : Reactions must be conducted under anhydrous conditions to prevent side reactions .

- Reaction Time : Extended stirring (8–18 hours) ensures completion, as monitored by TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.